molecular formula C14H18O2 B1232534 Cinnamyl isovalerate CAS No. 140-27-2

Cinnamyl isovalerate

Cat. No.: B1232534
CAS No.: 140-27-2
M. Wt: 218.29 g/mol
InChI Key: FOCMOGKCPPTERB-RMKNXTFCSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cinnamyl isovalerate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of this compound in biological systems. Additionally, this compound may interact with proteins and other biomolecules through non-covalent interactions, influencing their structure and function .

Cellular Effects

This compound has been shown to exhibit cytotoxic effects on certain cancer cell lines. Studies have demonstrated that this compound derivatives can induce apoptosis in human lung adenocarcinoma (A549) cells, human cervical carcinoma (HeLa) cells, and human gastric carcinoma (BGC-823) cells . These effects are likely mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may influence the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes such as esterases and lipases, leading to the hydrolysis of the ester bond and the release of cinnamyl alcohol and isovaleric acid . This process may result in the activation or inhibition of specific signaling pathways, depending on the cellular context. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cytotoxic effects, particularly in cancer cell lines, suggesting that its impact on cellular function may persist over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have indicated that there may be a threshold dose beyond which the cytotoxic effects become pronounced. For instance, high doses of this compound have been associated with increased cytotoxicity in cancer cell lines, highlighting the importance of dosage considerations in its application .

Metabolic Pathways

This compound is involved in metabolic pathways that include ester hydrolysis and subsequent metabolism of its breakdown products. The hydrolysis of this compound by esterases and lipases results in the formation of cinnamyl alcohol and isovaleric acid . These metabolites can then enter various metabolic pathways, such as the citric acid cycle or fatty acid metabolism, depending on the cellular context. The involvement of this compound in these pathways may influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific cellular compartments, where it may exert its effects. The distribution of this compound within tissues can also influence its bioavailability and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. Studies have shown that this compound can localize to the cytoplasm and may be associated with specific organelles, such as the endoplasmic reticulum or mitochondria . This localization is likely mediated by targeting signals or post-translational modifications that direct this compound to specific compartments. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl isovalerate can be synthesized through esterification reactions involving cinnamyl alcohol and isovaleric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl isovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cinnamic acid derivatives.

    Reduction: Reduction reactions can convert this compound to cinnamyl alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Cinnamyl isovalerate has several applications in scientific research:

Comparison with Similar Compounds

    Cinnamyl alcohol: Shares the cinnamyl group but lacks the ester functionality.

    Cinnamic acid: An oxidation product of cinnamyl isovalerate.

    Cinnamaldehyde: Another derivative of cinnamic acid with a distinct aldehyde group.

Uniqueness: this compound is unique due to its ester linkage, which imparts specific chemical properties and a distinctive fruity aroma. This makes it particularly valuable in the flavor and fragrance industry compared to its similar compounds .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCMOGKCPPTERB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid, spicy, fruity, floral odour
Record name Cinnamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; miscible in oils, miscible (in ethanol)
Record name Cinnamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.996
Record name Cinnamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

140-27-2
Record name Cinnamyl isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl isovalerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINNAMYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHK9Y2XRM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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